molecular formula C8H6N2OS B13216702 1,3-Benzoxazole-5-carbothioamide

1,3-Benzoxazole-5-carbothioamide

Cat. No.: B13216702
M. Wt: 178.21 g/mol
InChI Key: UZFPBCDAQZEMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzoxazole-5-carbothioamide: is a heterocyclic compound that features a benzoxazole ring fused with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-5-carbothioamide can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with isothiocyanates under mild conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-5-carbothioamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: The inhibition of topoisomerases leads to the disruption of DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Uniqueness: 1,3-Benzoxazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1,3-benzoxazole-5-carbothioamide

InChI

InChI=1S/C8H6N2OS/c9-8(12)5-1-2-7-6(3-5)10-4-11-7/h1-4H,(H2,9,12)

InChI Key

UZFPBCDAQZEMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=S)N)N=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.